molecular formula C10H12O3 B1593476 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one CAS No. 63876-46-0

1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one

Cat. No.: B1593476
CAS No.: 63876-46-0
M. Wt: 180.2 g/mol
InChI Key: VSJSCDVYCXQGAX-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H12O3. It is characterized by the presence of two hydroxyl groups and a methyl group attached to a phenyl ring, along with a propanone group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the condensation of 2,4-dihydroxyacetophenone with propanal under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one is unique due to the presence of both hydroxyl and propanone groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)6(2)10(7)13/h4-5,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJSCDVYCXQGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343781
Record name 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63876-46-0
Record name 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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